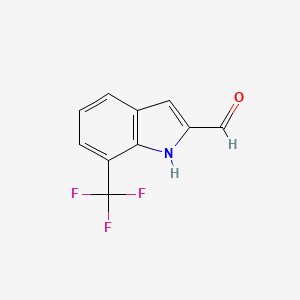
7-(Trifluoromethyl)-1H-indole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is a compound that combines the indole framework with a trifluoromethyl group. Indole derivatives are widely recognized for their biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable entity in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production of this compound can leverage flow chemistry techniques, which offer scalability and environmental benefits. A modular flow platform can be used to generate trifluoromethyl-heteroatom anions from readily available organic precursors and cesium fluoride as the primary fluorine source . This approach facilitates the rapid and efficient synthesis of trifluoromethylated compounds.
化学反応の分析
Types of Reactions: 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce other functional groups to the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted indole derivatives .
科学的研究の応用
7-(Trifluoromethyl)-1H-indole-2-carbaldehyde has diverse applications in scientific research:
作用機序
The mechanism of action of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy and selectivity. For instance, in pharmaceuticals, the compound can inhibit enzymes or receptors involved in disease pathways, such as serotonin reuptake transporters in neurological disorders .
類似化合物との比較
Fluoxetine: An antidepressant with a trifluoromethyl group that inhibits serotonin reuptake.
Celecoxib: A painkiller with anti-inflammatory properties, containing a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is unique due to its combination of the indole core and the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and beyond .
特性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
7-(trifluoromethyl)-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(5-15)14-9(6)8/h1-5,14H |
InChIキー |
LOKMFTVQOFAWJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13342994.png)

![8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13343001.png)
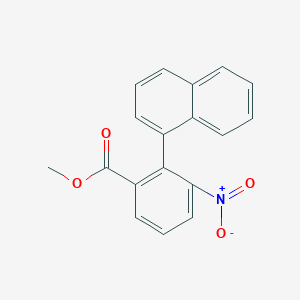
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13343018.png)
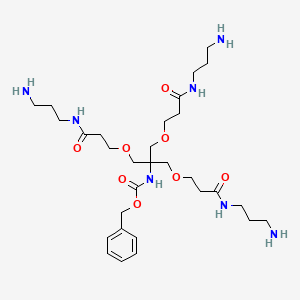

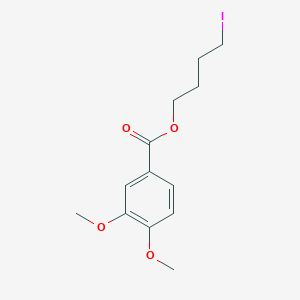
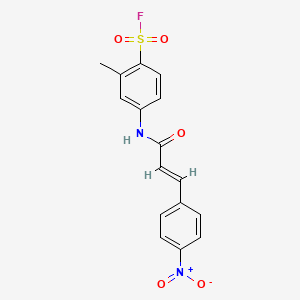

![tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)

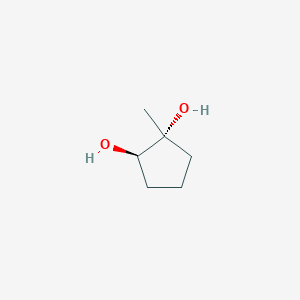
![N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13343071.png)
